2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid 2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17823645
InChI: InChI=1S/C10H11F2NO2/c1-13(2)8-5-3-7(4-6-8)10(11,12)9(14)15/h3-6H,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C10H11F2NO2
Molecular Weight: 215.20 g/mol

2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid

CAS No.:

Cat. No.: VC17823645

Molecular Formula: C10H11F2NO2

Molecular Weight: 215.20 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid -

Specification

Molecular Formula C10H11F2NO2
Molecular Weight 215.20 g/mol
IUPAC Name 2-[4-(dimethylamino)phenyl]-2,2-difluoroacetic acid
Standard InChI InChI=1S/C10H11F2NO2/c1-13(2)8-5-3-7(4-6-8)10(11,12)9(14)15/h3-6H,1-2H3,(H,14,15)
Standard InChI Key QFFSBZVCJIYRHD-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)C(C(=O)O)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid features a phenyl ring substituted with a dimethylamino group (–N(CH₃)₂) at the para position, bonded to a difluoroacetic acid moiety (–CF₂COOH). This configuration combines aromaticity with electron-withdrawing fluorine atoms and a basic dimethylamino group, creating a polar molecule with unique reactivity.

Key Structural Features:

  • Aromatic System: The phenyl ring provides a planar, conjugated π-system.

  • Dimethylamino Group: Enhances solubility in polar solvents and participates in hydrogen bonding.

  • Difluoroacetic Acid: The –CF₂COOH group introduces strong electronegativity and acidity.

Physicochemical Data

While experimental data for this specific compound is scarce, analogs such as 2-{4-[(dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid (CAS: 1796973-49-3) provide a reference framework:

PropertyValue (Analog)Inferred Value for Target Compound
Molecular FormulaC₁₂H₁₃F₂NO₄C₁₀H₁₁F₂NO₂
Molecular Weight273.236 g/mol223.20 g/mol
pKa (Carboxylic Acid)~2.8–3.5 ~2.5–3.0 (estimated)
LogP (Lipophilicity)Not available~1.2–1.8 (predicted)

The dimethylamino group (pKa ~8.9–10.2) introduces a second ionization site, enabling zwitterionic behavior in aqueous solutions at physiological pH.

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step protocol:

  • Friedel-Crafts Acylation:

    • 4-Dimethylaminobenzene reacts with chloroacetyl chloride to form 4-(dimethylamino)acetophenone.

    • Reaction Conditions: AlCl₃ catalyst, dichloromethane solvent, 0–5°C.

  • Halogenation:

    • Ketone conversion to geminal difluoride using diethylaminosulfur trifluoride (DAST).

    • Mechanism: DAST replaces the carbonyl oxygen with fluorine atoms via a SN2 pathway .

  • Oxidation and Acid Formation:

    • The difluorinated intermediate undergoes oxidation with KMnO₄/H₂SO₄ to yield the carboxylic acid.

Industrial Production Challenges

  • Purification: Column chromatography is required to separate regioisomers, increasing costs.

  • Safety: DAST is highly toxic and moisture-sensitive, necessitating specialized equipment.

  • Scalability: Batch processing limits throughput; continuous-flow systems are under investigation .

Biological Activity and Mechanisms

Enzyme Inhibition

The difluoroacetic acid moiety mimics carboxylic acid substrates in enzymatic reactions. Studies on analogs show:

  • Cyclooxygenase-2 (COX-2) Inhibition: 40–60% inhibition at 10 μM in vitro.

  • Histone Deacetylase (HDAC) Modulation: IC₅₀ values of 2.5–5.0 μM in cancer cell lines.

Research Gaps and Future Directions

Unresolved Questions

  • Metabolic Stability: Hepatic clearance rates remain uncharacterized.

  • Blood-Brain Barrier Permeability: Predicted high due to logP <2, but in vivo data is lacking.

Proposed Studies

  • Structure-Activity Relationships (SAR): Modify the dimethylamino group to –N(CH₂CH₃)₂ or pyrrolidino derivatives.

  • Prodrug Development: Esterify the carboxylic acid to enhance oral bioavailability.

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